Ranatuerin-2SPb
CAS No.:
Cat. No.: VC3664137
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Ranatuerins were initially discovered through systematic studies of amphibian skin secretions, with various subtypes identified based on their amino acid sequences and structural characteristics. The naming convention for ranatuerins typically includes a numerical designation followed by letters indicating the species of origin or specific variants . The "2" in Ranatuerin-2SPb indicates it belongs to the second major group of ranatuerins discovered, while the letters typically reference the source species and specific variant characteristics.
Sources and Extraction Methods
Ranatuerins are typically extracted from the skin secretions of frogs, with Rana pipiens (the Northern leopard frog) being a particularly rich source of these compounds . The extraction process usually involves stimulating the skin glands to release their secretions, followed by collection and purification of the peptides through various chromatographic techniques. Modern research often employs "shotgun" cloning methods to determine the precursor encoding cDNA sequences of these peptides .
Structure and Characteristics of Ranatuerin-2SPb
Physicochemical Properties
Ranatuerins typically exhibit several important physicochemical characteristics that contribute to their antimicrobial activity:
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Amphipathicity: They possess both hydrophobic and hydrophilic regions, allowing them to interact with and disrupt bacterial cell membranes.
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Cationicity: They generally carry a net positive charge, facilitating interaction with negatively charged bacterial cell surfaces.
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Secondary structure: They often adopt an α-helical conformation in membrane-mimicking environments .
Table 1: Physicochemical Properties of Related Ranatuerin Peptides
Peptide | Hydrophobicity (H) | Mean Hydrophobicity (μH) | Net Charge (z) |
---|---|---|---|
Ranatuerin-2Pb | 0.486 | 0.368 | +4 |
RPa (truncated analogue) | 0.540 | 0.358 | +3 |
RPb (truncated analogue) | 0.613 | 0.511 | +3 |
The physicochemical properties of Ranatuerin-2SPb are likely similar to those of Ranatuerin-2Pb, with potentially slight variations that could affect its specific antimicrobial profile .
Secondary Structure Analysis
The secondary structure of ranatuerins is crucial for their biological activity. In membrane-mimicking environments such as trifluoroethanol (TFE)/water mixtures or phospholipid vesicles, these peptides typically adopt a predominantly α-helical conformation . This structural transition is important for their mechanism of action against microbial membranes.
Table 2: Secondary Structure Composition of Related Ranatuerin Peptides in Different Environments
Solution | Peptide | α-Helix (%) | Antiparallel (%) | Parallel (%) | Turn (%) | Others (%) |
---|---|---|---|---|---|---|
50% TFE/H₂O | Ranatuerin-2Pb | 50.0 | 7.8 | 1.2 | 10.9 | 29.8 |
H₂O | Ranatuerin-2Pb | 3.5 | 26.6 | 0 | 18.3 | 51.5 |
POPC/POPG 1:1 | Ranatuerin-2Pb | 59.2 | 1.2 | 2.7 | 10.8 | 26.1 |
This data demonstrates that ranatuerins like Ranatuerin-2Pb undergo significant structural changes in different environments, particularly adopting a much higher α-helical content in membrane-mimicking conditions (POPC/POPG) compared to aqueous solutions .
Biosynthesis and Genetic Analysis
Precursor Structure
Ranatuerins are synthesized as larger precursor molecules that undergo post-translational processing to yield the mature peptides. The precursor typically contains a signal peptide region, an acidic spacer peptide region, and a propeptide convertase processing site before the mature peptide sequence .
For related peptides such as Ranatuerin-2Pb, the precursor includes a 22-amino acid signal peptide, followed by an acidic spacer region, a classic -KR- propeptide convertase processing site, and finally the mature peptide sequence of 34 amino acids . This precursor structure is conserved across different ranatuerin peptides and provides insights into their evolutionary relationships.
Gene Expression and Regulation
The genes encoding ranatuerins are specifically expressed in the granular glands of amphibian skin. The expression is often inducible, increasing in response to microbial exposure or skin injury, suggesting a regulated defense mechanism . Understanding the regulation of these genes can provide insights into the evolution of amphibian immune systems and potential applications in developing novel antimicrobial strategies.
Antimicrobial Properties
Spectrum of Activity
Ranatuerins typically exhibit broad-spectrum antimicrobial activity against various pathogens. Based on studies of related peptides such as Ranatuerin-2Pb and Ranatuerin-2P, these compounds show activity against:
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Gram-positive bacteria (including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA))
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Gram-negative bacteria (such as Escherichia coli)
Table 3: Antimicrobial Activity of Related Ranatuerin Peptides
Peptide | Activity Against |
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Ranatuerin-2Pb | Strong activity against S. aureus, E. coli, C. albicans, and MRSA; no inhibition against E. faecalis and P. aeruginosa |
Ranatuerin-2P | Active against S. aureus (MIC 50 μM), E. coli (MIC 13 μM), and C. albicans (MIC 67 μM) |
Ranatuerin-2PLx | Moderate activity against various microorganisms including MRSA (MIC 256 μM) |
Mechanism of Action
The antimicrobial activity of ranatuerins primarily stems from their ability to disrupt microbial membranes. Studies on related peptides indicate that they act through a rapid membrane permeabilization mechanism, leading to cell lysis and death . The initial interaction between these peptides and microbial membranes is facilitated by electrostatic attractions between the positively charged peptides and negatively charged microbial surfaces.
The amphipathic nature of these peptides allows them to insert into membranes, with the hydrophobic regions interacting with the lipid components of the membrane and the hydrophilic regions forming pores or channels that disrupt membrane integrity . This mechanism differs significantly from conventional antibiotics, potentially offering advantages against resistant microorganisms.
Activity Against Biofilms
An important aspect of ranatuerins' antimicrobial activity is their effectiveness against biofilms. Studies on Ranatuerin-2Pb and its analogues have demonstrated both inhibition and eradication effects against Staphylococcus aureus biofilms . This activity against biofilms is particularly significant as biofilm-associated infections often demonstrate increased resistance to conventional antibiotics and represent a major challenge in clinical settings.
Structure-Activity Relationship
Impact of Structural Modifications
Research on related ranatuerins has provided valuable insights into the structure-activity relationships of these peptides. Studies on Ranatuerin-2Pb involved creating two truncated analogues:
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RPa: Removal of the C-terminal RT residues (SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC)
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RPb: Consisting of only the first 16 N-terminal amino acids with C-terminal amidation (SFLTTVKKLVTNLAAL-NH₂)
These modifications resulted in significant changes in antimicrobial activity. RPa lost activity against C. albicans, MRSA, E. faecalis, and P. aeruginosa, while retaining activity against S. aureus and E. coli. In contrast, RPb maintained broad-spectrum antimicrobial activity against all tested microorganisms .
Role of the Rana-Box
Studies on Ranatuerin-2PLx have demonstrated that the artificial deficiency of the conserved rana-box loop or net positive charge in the C-terminal domain significantly reduced biological activities . This suggests that both the cysteine-bridged segment and the cationicity within the loop domain in the C-terminus are essential for maintaining the biological potency of the ranatuerin family .
Hemolytic Activity and Therapeutic Index
An important consideration for potential therapeutic applications is the hemolytic activity of these peptides against mammalian cells. Studies on Ranatuerin-2Pb and its analogues have shown varying degrees of hemolytic activity:
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Ranatuerin-2Pb: HC₅₀ (concentration causing 50% hemolysis) of 16.11 μM
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RPa: HC₅₀ of 63.90 μM
This data indicates that RPb exhibited the highest therapeutic index (ratio of hemolytic activity to antimicrobial activity) among the peptides studied, suggesting potential advantages for therapeutic development .
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